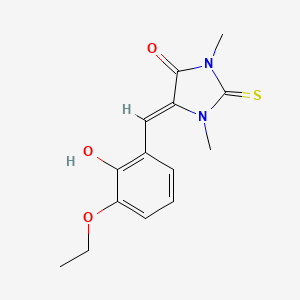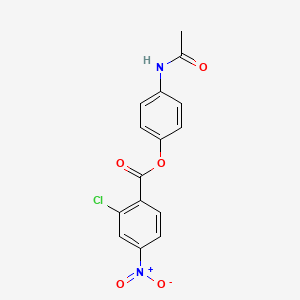
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate, also known as NAE-8, is a synthetic compound that has gained attention in the scientific community due to its potential health benefits. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate is not fully understood, but it is believed to work by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to reduce oxidative stress in cells and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its potential health benefits have not been fully explored, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate. One area of interest is the potential use of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate and to explore its potential health benefits.
Métodos De Síntesis
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate can be synthesized through various methods, one of which involves the reaction of 2-naphthol with 2-bromoacetylacetone in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 2-methylphenol and acetic anhydride to yield 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate. Another method involves the reaction of 2-naphthol with 2-bromoacetyl chloride in the presence of triethylamine and dichloromethane, followed by the reaction with 2-methylphenol and acetic anhydride to form 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate has been studied for its potential health benefits, particularly in the areas of inflammation and oxidative stress. Studies have shown that 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate has anti-inflammatory properties and can reduce oxidative stress in cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-15-6-2-5-9-20(15)24-14-21(23)25-13-19(22)18-11-10-16-7-3-4-8-17(16)12-18/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPWEFLOAWFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)

![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)


![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)

